Aprim

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

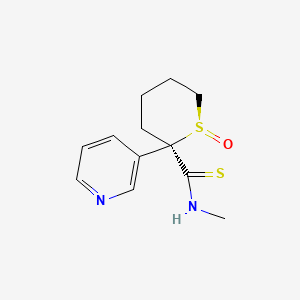

Formule moléculaire |

C12H16N2OS2 |

|---|---|

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

(1R,2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |

InChI |

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17-/m1/s1 |

Clé InChI |

GKEMHVLBZNVZOI-SJKOYZFVSA-N |

SMILES isomérique |

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2 |

SMILES canonique |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Apramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin (B1230331) is a unique aminoglycoside antibiotic belonging to the 2-deoxystreptamine (B1221613) class, utilized in veterinary medicine.[1] Produced by Streptomyces tenebrarius, it exhibits a broad spectrum of activity against Gram-negative bacteria and some Gram-positive organisms.[1][2] Its distinctive structural features, including a bicyclic sugar moiety and a monosubstituted deoxystreptamine, render it less susceptible to common aminoglycoside resistance mechanisms.[3] This guide provides an in-depth exploration of the molecular mechanisms through which apramycin exerts its antibacterial effects, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Apramycin's bactericidal activity stems from its ability to disrupt protein synthesis in bacteria.[2][4] This is achieved by binding with high affinity to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2][4]

Molecular Target: The 30S Ribosomal Subunit

The primary molecular target of apramycin is the 30S ribosomal subunit, specifically the A-site on the 16S ribosomal RNA.[2][4] The A-site, or aminoacyl-tRNA site, is crucial for the decoding of mRNA codons during translation. By binding to this site, apramycin interferes with the fidelity and efficiency of this process.[2][5]

Dual Inhibitory Effects

Traditionally, aminoglycosides were thought to primarily cause misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] While apramycin does induce such translation errors, its mechanism is now understood to be twofold:

-

Inhibition of Translocation: A primary effect of apramycin is the inhibition of the translocation step of protein synthesis.[6][7] Translocation is the process by which the ribosome moves one codon down the mRNA, a critical step for the elongation of the polypeptide chain. By blocking this movement, apramycin effectively stalls protein synthesis.[5][6]

-

Induction of mRNA Miscoding: In addition to blocking translocation, apramycin also causes misreading of the genetic code.[1][4] This leads to the synthesis of aberrant, non-functional proteins, which can be toxic to the bacterial cell.

This dual action of not only reducing the accuracy but also significantly slowing down the rate of protein synthesis contributes to the potent bactericidal properties of apramycin.[1]

Structural Basis of Action

The interaction between apramycin and the ribosomal A-site has been elucidated through structural studies, such as X-ray crystallography and NMR spectroscopy.[5][8] Apramycin binds in the deep groove of the ribosomal RNA.[6] This binding is stabilized by interactions between the drug and specific nucleotide residues within the A-site, including A1408, G1419, and G1494 of the 16S rRNA.[9] The unique structure of apramycin allows for the formation of pseudo base pairs and triples with the rRNA, contributing to its high-affinity binding.[10]

Quantitative Data

The following tables summarize key quantitative data related to the activity and binding of apramycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Apramycin

| Bacterial Species | MIC Range (μg/mL) |

| Escherichia coli | 1 - >512[1] |

| Klebsiella pneumoniae | 2 - >256[1] |

| Pseudomonas aeruginosa | 4[1] |

Note: The wide range for E. coli and K. pneumoniae may be indicative of resistant strains.

Table 2: Binding Affinity and Pharmacokinetic Parameters

| Parameter | Value | Species/System |

| Binding Affinity (Kd) | ||

| 18S rRNA | 500 ± 50 nM | Eukaryotic (Human)[11] |

| 16S rRNA | ~4-fold weaker than 18S | Prokaryotic[11] |

| Pharmacokinetics | ||

| Unbound fraction (fu) in plasma | 91.5% | Human[12] |

| Target fAUC/MIC for stasis | 34.5 | Murine thigh infection model (E. coli)[12] |

| Target fAUC/MIC for 1 log10 kill | 76.2 | Murine thigh infection model (E. coli)[12] |

Experimental Protocols

The elucidation of apramycin's mechanism of action has been made possible through a variety of experimental techniques. Below are descriptions of the key methodologies employed.

Cell-Free Translation Assays

Objective: To determine the effect of apramycin on protein synthesis in a controlled in vitro environment.

Methodology:

-

Preparation of a cell-free extract from bacteria (e.g., E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources).

-

Addition of a specific mRNA template, often a synthetic polynucleotide like poly(U), to the system.

-

Introduction of radiolabeled amino acids to monitor the rate of protein synthesis.

-

Incubation of the reaction mixtures with varying concentrations of apramycin.

-

Quantification of the incorporation of radiolabeled amino acids into polypeptides to measure the extent of protein synthesis inhibition.

-

To assess miscoding, the incorporation of an incorrect amino acid (e.g., leucine (B10760876) or isoleucine in a poly(U) system that should only code for phenylalanine) is measured.[7]

Mass Spectrometry for Binding Analysis

Objective: To quantitatively assess the binding affinity of apramycin to its ribosomal RNA target.

Methodology:

-

Synthesis of short RNA oligonucleotides corresponding to the ribosomal A-site of both prokaryotic (16S) and eukaryotic (18S) ribosomes.

-

Incubation of the RNA targets with a mixture of aminoglycosides, including apramycin.

-

Analysis of the resulting complexes using high-resolution mass spectrometry (e.g., ESI-FT-ICR MS).

-

The mass spectrometer detects the noncovalent complexes between the RNA and the bound aminoglycoside.

-

By measuring the relative abundance of the free and bound RNA species at different concentrations of the drug, the dissociation constant (Kd) can be determined, providing a measure of binding affinity.[11]

X-ray Crystallography

Objective: To determine the three-dimensional structure of apramycin in complex with its RNA target.

Methodology:

-

Crystallization of the RNA oligonucleotide representing the ribosomal decoding site in the presence of apramycin.

-

Exposure of the resulting crystals to a beam of X-rays.

-

The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule.

-

A detailed atomic model of the apramycin-RNA complex is built into the electron density map, revealing the precise molecular interactions.[5]

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

References

- 1. Apramycin - Wikipedia [en.wikipedia.org]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. Apramycin recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apramycin | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural features of apramycin bound at the bacterial ribosome a site as detected by NMR and CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Population pharmacokinetics of apramycin from first-in-human plasma and urine data to support prediction of efficacious dose - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Apremilast: A Phosphodiesterase 4 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apremilast (B1683926) is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Apremilast. It details the scientific rationale behind targeting PDE4 for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. This document includes a detailed synthesis pathway, a summary of key quantitative preclinical and clinical data, and protocols for essential biological assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this therapeutic agent.

Discovery and Rationale

The development of Apremilast was driven by the need for a safe and effective oral therapy for chronic inflammatory diseases. The central role of intracellular signaling pathways in modulating inflammation presented a promising avenue for therapeutic intervention. A key second messenger in this process is cyclic adenosine (B11128) monophosphate (cAMP), which is known to have broad anti-inflammatory effects. The intracellular levels of cAMP are regulated by phosphodiesterases (PDEs), a superfamily of enzymes that catalyze the hydrolysis of cAMP to adenosine monophosphate (AMP).

Phosphodiesterase 4 (PDE4) is the predominant PDE subtype in most immune and inflammatory cells, including T cells, monocytes, and macrophages. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the downstream modulation of various pro-inflammatory and anti-inflammatory mediators. This targeted approach offers the potential for a broad anti-inflammatory effect without the systemic immunosuppression associated with other therapies. Apremilast was developed as a selective PDE4 inhibitor to fulfill this therapeutic strategy.

Mechanism of Action

Apremilast exerts its therapeutic effects by specifically inhibiting PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter regions of target genes.

This signaling cascade results in the transcriptional modulation of several key cytokines. Notably, it leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), IL-17, and interferon-gamma (IFN-γ).[1][2] Conversely, it upregulates the production of the anti-inflammatory cytokine IL-10.[2] The net effect is a rebalancing of the inflammatory response, which alleviates the pathological processes in diseases like psoriasis and psoriatic arthritis.

Synthesis Pathway

Several synthetic routes for Apremilast have been reported. A common and efficient method involves a multi-step synthesis starting from commercially available 3-hydroxy-4-methoxybenzaldehyde. The following is a representative synthesis protocol.[3]

Experimental Protocol for Synthesis

Step 1: Synthesis of (R,E)-N-(3-Ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide [3] To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.8 g, 10 mmol) in dry THF (15 mL) is added (R)-2-methylpropane-2-sulfinamide (1.21 g, 10 mmol) and tetraethyl titanate (4.1 mL, 20 mmol). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium carbonate solution.

Step 2: Synthesis of (R)-N-((S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide [3] To a solution of dimethyl sulfone (0.94 g, 10 mmol) and LiCl (22 mg, 0.5 mmol) in dry THF (5 mL) at -78°C is added LiHMDS (3 mL, 1 M in THF). After 30 minutes, a solution of the product from Step 1 (283 mg, 1.0 mmol) in THF is added slowly. The reaction is stirred for 1 hour at -78°C.

Step 3: Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine [3] The product from Step 2 (283 mg, 0.63 mmol) is dissolved in a 10:1 mixture of MeOH/37% HCl (12 mL) and stirred at room temperature for 2 hours. The solvent is removed under vacuum.

Step 4: Synthesis of Apremilast [3] The product from Step 3 is combined with N-(1,3-dioxoisoindolin-4-yl)acetamide in acetic acid and heated at 110°C. The final product, Apremilast, is then purified.

Quantitative Data

Preclinical Data

Apremilast has demonstrated potent and selective inhibition of PDE4 and subsequent downstream effects on inflammatory mediators in various in vitro and in vivo models.

| Parameter | Value | Cell/Model System | Reference |

| PDE4 IC₅₀ | 74 nM | Recombinant human PDE4 | [4] |

| TNF-α Inhibition IC₅₀ (LPS-stimulated PBMC) | 7.7 nM | Human Peripheral Blood Mononuclear Cells | [4] |

| TNF-α Inhibition IC₅₀ (LPS-stimulated whole blood) | 11 nM | Human Whole Blood | [4] |

| TNF-α Inhibition (LPS-stimulated monocytes) | 55 nM (IC₅₀) | Human Monocytes | [4] |

Clinical Data

Clinical trials have established the efficacy and safety of Apremilast in the treatment of moderate to severe plaque psoriasis and psoriatic arthritis. The Psoriasis Area and Severity Index (PASI) and the Dermatology Life Quality Index (DLQI) are key measures of clinical efficacy.

Efficacy of Apremilast in Plaque Psoriasis (Week 16)

| Study | Treatment Group | PASI 75 Response Rate (%) | DLQI ≤ 5 Response Rate (%) | Reference |

| EMBRACE | Apremilast 30 mg BID | - | 73.3 | [5] |

| Placebo | - | 41.3 | [5] | |

| LIBERATE | Apremilast 30 mg BID | - | 65.0 | [6] |

| Placebo | - | 35.7 | [6] | |

| Real-world data | Apremilast 30 mg BID | 59.3 | 70.4 (achieved ΔPASI50 and DLQI ≤ 5) | [7] |

Long-term Efficacy of Apremilast in Plaque Psoriasis (Week 104)

| Study | Treatment Group | PASI 75 Response Rate (%) | DLQI ≤ 5 Response Rate (%) | Reference |

| LIBERATE | Placebo/Apremilast | 50.7 | 66.0 | [6] |

| Apremilast/Apremilast | 45.9 | 72.5 | [6] | |

| Etanercept/Apremilast | 51.9 | 69.8 | [6] |

Experimental Protocols

TNF-α Release Assay in Human Monocytes

This protocol describes the measurement of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.[4][8]

Materials:

-

Ficoll-Paque density gradient medium

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Apremilast

-

Human TNF-α ELISA kit

Procedure:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by adherence to plastic culture plates or by using magnetic cell sorting (e.g., CD14+ selection).

-

Cell Seeding: Seed the purified monocytes into 96-well culture plates at a density of 1 x 10⁵ cells per well in RPMI 1640 supplemented with 10% FBS and antibiotics.

-

Treatment: Prepare serial dilutions of Apremilast in culture medium. Pre-treat the cells with the Apremilast dilutions for 30 minutes at 37°C.

-

Stimulation: Add LPS to the wells to a final concentration of 10 ng/mL to stimulate TNF-α production. Include appropriate controls (unstimulated cells, vehicle control). Incubate for 24 hours at 37°C.

-

TNF-α Measurement: Centrifuge the plates and collect the cell culture supernatants. Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each Apremilast concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the Apremilast concentration.

PDE4 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Apremilast on PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Apremilast

-

Scintillation cocktail

-

³H-cAMP (radiolabeled substrate)

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, recombinant PDE4 enzyme, and various concentrations of Apremilast.

-

Initiation: Initiate the enzymatic reaction by adding a mixture of unlabeled cAMP and ³H-cAMP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stopping reagent (e.g., snake venom nucleotidase) which converts the product, ³H-AMP, to ³H-adenosine.

-

Separation: Separate the unreacted ³H-cAMP from the ³H-adenosine product using an ion-exchange resin.

-

Quantification: Add a scintillation cocktail and measure the amount of ³H-adenosine using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each Apremilast concentration and determine the IC₅₀ value.

Conclusion

Apremilast represents a significant advancement in the oral treatment of inflammatory diseases. Its targeted inhibition of PDE4 provides a unique mechanism of action that restores a more balanced inflammatory state. The comprehensive data from preclinical and clinical studies underscore its efficacy and manageable safety profile. The synthesis of Apremilast can be achieved through various efficient routes, making it amenable to large-scale production. This technical guide provides a foundational resource for researchers and clinicians interested in the science and application of Apremilast.

References

- 1. What clinical trials have been conducted for Apremilast? [synapse.patsnap.com]

- 2. otezlapro.com [otezlapro.com]

- 3. mdpi.com [mdpi.com]

- 4. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of apremilast in patients with limited skin involvement, plaque psoriasis in special areas and impaired quality of life: Results from the EMBRACE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of apremilast through 104 weeks in patients with moderate to severe psoriasis who continued on apremilast or switched from etanercept treatment: findings from the LIBERATE study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-world data on the efficacy and safety of apremilast in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Subject "Aprim" Not Found in Scientific Literature

Despite a comprehensive search for a molecule referred to as "Aprim," no matching data has been found in the scientific and medical literature. The name does not correspond to a recognized chemical entity, and as such, a technical guide on its molecular structure and properties cannot be provided.

The search for "this compound" yielded information on several similarly named but distinct subjects, which are detailed below for clarification. It is possible that "this compound" may be a novel compound not yet disclosed in public research, a proprietary codename, a misspelling of an existing molecule, or a fictional name.

To proceed with the request for an in-depth technical guide, a recognized and specific molecular name, CAS number, or other formal identifier is required.

Clarification of Similar Terms

During the search, several terms with names similar to "this compound" were identified. It is important to distinguish these from the requested subject:

-

Apremilast: An orally available small molecule that acts as a phosphodiesterase-4 (PDE4) inhibitor.[1] It is used in the treatment of psoriatic arthritis and other inflammatory conditions.[1] Its chemical formula is C22H24N2O7S.[1]

-

APRIL (A Proliferation-Inducing Ligand): A protein belonging to the tumor necrosis factor (TNF) superfamily, also known as TNFSF13.[2][3] APRIL is involved in B-cell development and survival of plasma cells.[3][4] It is being investigated as a therapeutic target for autoimmune diseases and B-cell malignancies.[3]

-

Antimicrobial Peptides (AMPs): These are small, naturally occurring molecules with broad-spectrum activity against bacteria, viruses, fungi, and parasites.[5] They are a diverse group of molecules with various mechanisms of action, often involving interaction with microbial cell membranes.[5][6]

-

Apidaecin (B1169063): A non-lytic antimicrobial peptide that inhibits translation termination in bacteria.[7] It is of interest for the development of new antibiotics.[7]

-

Apidermin 2 (AmAPD 2): A structural cuticular protein from the honeybee Apis mellifera that also exhibits antimicrobial properties.[8]

Without a specific and recognized molecular entity, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and visualizations. Further clarification on the identity of "this compound" is necessary to fulfill the request.

References

- 1. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A PRoliferation-Inducing Ligand (APRIL) in the Pathogenesis of Immunoglobulin A Nephropathy: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APRIL (protein) - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Apidermin 2 from the Honeybee Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of APRIN (PDS5B) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APRIN, also known as PDS5B, is a multifaceted protein critical for maintaining genomic integrity. Primarily recognized as a key component of the cohesin complex, APRIN plays a pivotal role in sister chromatid cohesion, ensuring accurate chromosome segregation during cell division. Beyond this canonical function, APRIN is intimately involved in the homologous recombination (HR) pathway of DNA repair through its direct interaction with BRCA2, RAD51, and PALB2. Its role as a tumor suppressor is underscored by its frequent dysregulation in various cancers. This technical guide provides an in-depth exploration of APRIN's functions in cellular processes, detailing its involvement in signaling pathways, presenting quantitative data on its activity, and outlining key experimental protocols for its study.

Core Functions of APRIN (PDS5B)

APRIN (PDS5 Cohesin Associated Factor B) is a crucial regulator of fundamental cellular processes, primarily centered around chromosome dynamics and DNA repair.

1.1. Sister Chromatid Cohesion: As a regulatory subunit of the cohesin complex, APRIN is essential for the establishment and maintenance of sister chromatid cohesion from S-phase until anaphase.[1][2] This process is vital for the correct alignment of chromosomes during mitosis and meiosis, preventing aneuploidy.[1] APRIN, in conjunction with WAPL, modulates the dynamic association of cohesin with chromatin, stimulating its release.[2] During DNA replication, APRIN promotes the acetylation of the cohesin subunit SMC3 by ESCO1 and ESCO2, a key step in establishing cohesion.[2]

1.2. Homologous Recombination and DNA Repair: APRIN is a critical player in the homologous recombination (HR) pathway, an error-free mechanism for repairing DNA double-strand breaks (DSBs).[3][4] It functions as an HR mediator by counteracting the inhibitory effect of RPA on the loading of RAD51 onto single-stranded DNA (ssDNA).[5][6] APRIN directly interacts with the core HR proteins RAD51, PALB2, and BRCA2.[3][6] This interaction is crucial for the recruitment and nuclear localization of BRCA2 and RAD51 to sites of DNA damage.[7] Depletion of APRIN sensitizes cells to DNA damaging agents, highlighting its importance in the DNA damage response.[7]

1.3. Tumor Suppression: The role of APRIN as a tumor suppressor is supported by several lines of evidence. Somatic loss-of-function mutations in PDS5B have been identified in various cancers, including myelodysplastic syndrome and acute myeloid leukemia.[1] Furthermore, APRIN expression levels have been shown to correlate with patient outcomes in breast and ovarian cancers.[1][3] Low APRIN expression is associated with better survival in ovarian cancer patients treated with PARP inhibitors, suggesting its potential as a predictive biomarker.[6][8]

1.4. Stem Cell Differentiation: APRIN expression is tightly regulated during stem cell differentiation. Its loss can disrupt stem cell programs, leading to a failure in differentiation and the maintenance of a proliferative, immature state, a phenotype that shares similarities with cancer-initiating cells.[9]

APRIN in Signaling Pathways

APRIN's functions are integrated into complex cellular signaling networks, particularly in the DNA damage response.

Upon DNA damage, APRIN is recruited to the damage sites.[3][8] The interaction between APRIN and BRCA2 is cell-cycle specific, occurring in early S-phase, and is enhanced by exposure to DNA damaging agents like hydroxyurea (B1673989) and aphidicolin.[4][7] This interaction is dependent on the ATM kinase, as inhibition of ATM abrogates the association between APRIN and BRCA2.[7]

The following diagram illustrates the central role of APRIN in the homologous recombination pathway following a DNA double-strand break.

Quantitative Data on APRIN Function

Several studies have provided quantitative insights into the function of APRIN. This data is summarized in the tables below for easy comparison.

Table 1: APRIN Recruitment to DNA Damage

| Cell Line | Condition | Fold Increase in APRIN Recruitment | Reference |

| HeLa | S/G2 phase cells after laser microirradiation | 1.4 | [3] |

Table 2: Effect of APRIN Depletion on Homologous Recombination

| Cell Line | Assay | Reduction in HR Efficiency | Reference |

| 293T | DR-GFP assay | Significant reduction | [7] |

Table 3: APRIN Interaction Partners in Homologous Recombination

| Protein | Interacting Partner | Method of Detection | Reference |

| APRIN | BRCA2 | Co-immunoprecipitation, Mass Spectrometry | [4][7] |

| APRIN | RAD51 | Co-immunoprecipitation | [3] |

| APRIN | PALB2 | Co-immunoprecipitation | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of APRIN's cellular functions. Below are protocols for key experiments cited in this guide.

Co-immunoprecipitation of APRIN and BRCA2

This protocol is adapted from studies demonstrating the interaction between APRIN and BRCA2.[3][7]

Objective: To determine the in vivo interaction between APRIN and BRCA2.

Materials:

-

Human 293T cells

-

Lipofectamine 2000

-

Plasmids encoding FLAG-tagged BRCA2 fragments and MYC-tagged APRIN

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

-

Anti-FLAG M2 affinity gel

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Antibodies: anti-MYC, anti-FLAG, anti-BRCA2, anti-APRIN

Workflow Diagram:

Procedure:

-

Cell Culture and Transfection:

-

Culture 293T cells in appropriate media.

-

Co-transfect cells with plasmids expressing FLAG-tagged BRCA2 fragments and MYC-tagged APRIN using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Cell Lysis:

-

48 hours post-transfection, wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads four times with ice-cold wash buffer.

-

-

Elution:

-

Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the MYC tag (to detect APRIN) and the FLAG tag (to detect BRCA2 fragments).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Immunofluorescence Staining for APRIN and RAD51 Foci

This protocol is based on methods used to visualize the co-localization of APRIN and RAD51 at sites of DNA damage.[3]

Objective: To visualize the recruitment and co-localization of APRIN and RAD51 to DNA damage-induced foci.

Materials:

-

SKOV3 cells stably expressing GFP-APRIN

-

Coverslips

-

Laser micro-irradiation system

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-RAD51

-

Secondary antibody: Alexa Fluor-conjugated secondary antibody

-

DAPI-containing mounting medium

Procedure:

-

Cell Culture and Damage Induction:

-

Seed SKOV3 GFP-APRIN cells on coverslips.

-

Induce localized DNA damage using a laser micro-irradiation system.

-

-

Fixation and Permeabilization:

-

At desired time points post-irradiation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

-

Visualize the cells using a fluorescence microscope. GFP-APRIN will be visible in the green channel, RAD51 in the corresponding channel for the secondary antibody, and DAPI in the blue channel for nuclear staining.

-

Conclusion and Future Directions

APRIN (PDS5B) is a protein with indispensable roles in maintaining genome stability through its functions in sister chromatid cohesion and homologous recombination. Its direct interactions with key DNA repair proteins like BRCA2 and RAD51 place it at the heart of the DNA damage response. The dysregulation of APRIN in cancer highlights its potential as a therapeutic target and a prognostic biomarker.

Future research should focus on elucidating the precise molecular mechanisms by which APRIN modulates the activity of its binding partners. Understanding how post-translational modifications of APRIN affect its function in different cellular contexts will be crucial. Furthermore, exploring the therapeutic potential of targeting the APRIN-BRCA2 interaction in specific cancer types warrants further investigation. The continued study of APRIN will undoubtedly provide deeper insights into the intricate network of proteins that safeguard our genome.

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. PDS5B - Wikipedia [en.wikipedia.org]

- 3. Roles for APRIN (PDS5B) in homologous recombination and in ovarian cancer prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APRIN is a cell cycle specific BRCA2‐interacting protein required for genome integrity and a predictor of outcome after chemotherapy in breast cancer | The EMBO Journal [link.springer.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Roles for APRIN (PDS5B) in homologous recombination and in ovarian cancer prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APRIN is a cell cycle specific BRCA2-interacting protein required for genome integrity and a predictor of outcome after chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Loss of a cohesin-linked suppressor APRIN (Pds5b) disrupts stem cell programs in embryonal carcinoma: an emerging cohesin role in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the APRIL Signaling Pathway and its Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Proliferation-Inducing Ligand (APRIL), a member of the tumor necrosis factor (TNF) superfamily, is a critical cytokine implicated in the regulation of B-cell maturation, proliferation, and survival.[1] Dysregulation of the APRIL signaling pathway is associated with a variety of pathological conditions, including B-cell malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the core components of the APRIL signaling pathway, its downstream effectors, and detailed protocols for its investigation.

Core Signaling Pathway

APRIL, primarily secreted by myeloid cells, exerts its biological effects by binding to two transmembrane receptors: B-Cell Maturation Antigen (BCMA) and Transmembrane Activator and Calcium Modulator and Cyclophilin Ligand Interactor (TACI).[1][4] While APRIL can bind to both receptors, it exhibits a significantly higher affinity for BCMA.[5] Upon ligand binding, these receptors recruit TNF receptor-associated factor (TRAF) adapter proteins to their intracellular domains, initiating downstream signaling cascades.[6]

Engagement of BCMA and TACI by APRIL leads to the activation of canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways, as well as the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis.[4] These pathways culminate in the transcription of genes that promote cell survival, proliferation, and differentiation.

Quantitative Analysis of APRIL-Receptor Interactions

The binding affinities of APRIL to its receptors, BCMA and TACI, have been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). These values are critical for understanding the specific roles of each receptor in mediating APRIL's effects.

| Ligand | Receptor | Dissociation Constant (KD) | Method |

| APRIL | BCMA | ~16 nM | Surface Plasmon Resonance |

| APRIL | TACI | High Affinity (Specific KD varies across studies) | Surface Plasmon Resonance |

| BAFF | BCMA | ~1.6 µM | Surface Plasmon Resonance |

Note: Binding affinities can vary depending on the experimental conditions, such as the use of monomeric or multimeric forms of the ligands and receptors.[1]

Downstream Signaling Cascades

The binding of APRIL to TACI and BCMA initiates a series of intracellular events that propagate the signal and lead to specific cellular responses.

Figure 1: Overview of the APRIL signaling pathway.

NF-κB Activation

Upon recruitment to the activated TACI and BCMA receptors, TRAF proteins, particularly TRAF2, TRAF5, and TRAF6, initiate the canonical and non-canonical NF-κB signaling pathways.[6] This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation, releasing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes involved in cell survival and inflammation.

Figure 2: The NF-κB activation pathway downstream of APRIL.

PI3K/Akt Signaling

In addition to NF-κB, the recruitment of TRAF proteins can also lead to the activation of the PI3K/Akt pathway.[4] This pathway is crucial for promoting cell survival by inhibiting pro-apoptotic proteins and activating factors involved in cell growth and proliferation. Activated Akt (phosphorylated Akt) is a key downstream effector in this cascade.

Figure 3: The PI3K/Akt signaling pathway activated by APRIL.

Experimental Protocols

A variety of experimental techniques are employed to investigate the APRIL signaling pathway. Below are detailed methodologies for key assays.

Co-Immunoprecipitation (Co-IP) for Receptor-TRAF Interaction

This protocol is designed to demonstrate the interaction between TACI/BCMA and TRAF proteins upon APRIL stimulation.

Materials:

-

Cell line expressing TACI or BCMA (e.g., HEK293T cells transfected with the receptor of interest)

-

Recombinant human APRIL

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against the receptor (TACI or BCMA) for immunoprecipitation

-

Antibody against the TRAF protein of interest (e.g., TRAF2) for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Stimulate cells with recombinant APRIL (e.g., 1 µg/mL) for a specified time (e.g., 15-30 minutes). A non-stimulated control should be included.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-TACI or anti-BCMA) overnight at 4°C.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three times with Co-IP Lysis Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the TRAF protein of interest.

Figure 4: Workflow for Co-Immunoprecipitation.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway in response to APRIL stimulation.[7][8]

Materials:

-

HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

-

Recombinant human APRIL.

-

Cell culture medium and plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of recombinant APRIL for a specified time (e.g., 6-24 hours). Include an untreated control.

-

Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

-

Measure the firefly luciferase activity (representing NF-κB activation) and Renilla luciferase activity (for normalization) in a luminometer.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

Western Blot for Phospho-Akt (Ser473)

This protocol detects the activation of the Akt pathway by measuring the phosphorylation of Akt at Serine 473.[9][10]

Materials:

-

B-cell line (e.g., Ramos) or primary B cells.

-

Recombinant human APRIL.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting reagents.

-

Chemiluminescent substrate.

Procedure:

-

Culture B-cells and stimulate with recombinant APRIL (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

MTT Assay for B-cell Proliferation

This colorimetric assay measures cell proliferation based on the metabolic activity of the cells.[11][12]

Materials:

-

B-cell line or primary B-cells.

-

Recombinant human APRIL.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Seed B-cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treat the cells with a range of concentrations of recombinant APRIL for 48-72 hours. Include an untreated control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the absorbance values against the concentration of APRIL to determine the effect on cell proliferation.

Flow Cytometry for B-cell Differentiation

This technique is used to analyze the expression of cell surface markers associated with B-cell differentiation into plasma cells following APRIL stimulation.[3][13]

Materials:

-

Primary B-cells.

-

Recombinant human APRIL and other co-stimulatory molecules (e.g., IL-21).

-

Fluorochrome-conjugated antibodies against B-cell and plasma cell markers (e.g., CD19, CD27, CD38, CD138).

-

Flow cytometer.

Procedure:

-

Culture primary B-cells with APRIL and co-stimulatory molecules for several days (e.g., 5-7 days) to induce differentiation.

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest for 30 minutes on ice.

-

Wash the cells to remove unbound antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry software to identify and quantify different B-cell subpopulations, such as plasmablasts (CD19+CD27+CD38++) and plasma cells (CD19-CD27+CD38++CD138+).

Conclusion

The APRIL signaling pathway plays a pivotal role in B-cell biology and represents a promising target for therapeutic intervention in a range of diseases. A thorough understanding of its core components, interactions, and downstream effects is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a robust framework for investigating the intricacies of APRIL signaling and evaluating the efficacy of novel therapeutic agents targeting this pathway.

References

- 1. Selectivity of BAFF/BLyS and APRIL for binding to the TNF family receptors BAFFR/BR3 and BCMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]

- 3. Efficient In Vitro Plasma Cell Differentiation by B Cell Receptor Activation and Cytokine Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique and redundant roles of mouse BCMA, TACI, BAFF, APRIL, and IL-6 in supporting antibody-producing cells in different tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Homologs of the Aprim Protein Across Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aprim protein is a critical regulator of cellular processes, playing a pivotal role in maintaining genomic integrity and controlling cell fate. As a transcription factor, this compound is activated in response to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia. Its activation initiates a complex signaling cascade that can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. Due to its central role as a guardian of the genome, the study of this compound and its homologs across different species is of paramount importance for fundamental research and the development of novel therapeutic strategies, particularly in oncology.

This guide provides an in-depth examination of this compound homologs, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex signaling pathways and workflows involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of cell biology and drug development.

Quantitative Data on this compound Homologs

The this compound protein is highly conserved throughout evolution, with identifiable homologs present in a wide range of species, from invertebrates to mammals. While the core DNA-binding domain exhibits a high degree of sequence similarity, variations in other domains contribute to species-specific functional nuances. The table below summarizes key quantitative data for this compound homologs in several widely studied model organisms.

| Species | Common Name | Homolog Name | NCBI Accession No. | Protein Size (Amino Acids) | Sequence Identity to Human this compound (%) |

| Homo sapiens | Human | p53 | NP_000537.3 | 393 | 100 |

| Mus musculus | Mouse | p53 | NP_035770.2 | 390 | 78 |

| Danio rerio | Zebrafish | p53 | NP_571075.1 | 386 | 58 |

| Drosophila melanogaster | Fruit Fly | Dmp53 | NP_725227.1 | 385 | 29 |

| Caenorhabditis elegans | Roundworm | CEP-1 | NP_502187.1 | 645 | 23 |

Table 1: Summary of Quantitative Data for this compound Homologs. This table provides a comparative overview of this compound (p53) homologs in humans, mice, zebrafish, fruit flies, and roundworms, highlighting their protein size and sequence identity relative to the human protein.

The this compound Signaling Pathway

This compound is a central node in a complex network of signaling pathways that respond to cellular stress. One of the most well-characterized of these is the DNA damage response pathway. Upon detection of DNA damage by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), a signaling cascade is initiated that leads to the phosphorylation and stabilization of this compound.

Normally, this compound levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. Phosphorylation of this compound at key residues, such as Serine 15, disrupts its interaction with MDM2, leading to the accumulation of active this compound in the nucleus. Once stabilized, this compound functions as a transcription factor, binding to specific DNA sequences known as response elements in the promoter regions of its target genes. These target genes encode proteins involved in various cellular processes, including:

-

Cell Cycle Arrest: p21 (CDKN1A) is a cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.

-

Apoptosis: BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis) are pro-apoptotic proteins that permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

-

DNA Repair: GADD45 (Growth arrest and DNA-damage-inducible protein) is involved in nucleotide excision repair and the maintenance of genomic stability.

This coordinated transcriptional response ensures that a cell with damaged DNA is either repaired or eliminated, thereby preventing the propagation of potentially harmful mutations.

Figure 1: The this compound DNA Damage Response Pathway. This diagram illustrates the core signaling cascade initiated by DNA damage, leading to the stabilization and activation of this compound and the subsequent cellular responses of cell cycle arrest, apoptosis, and DNA repair.

Experimental Protocols for the Study of this compound Homologs

The functional characterization of this compound homologs relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments: co-immunoprecipitation to study protein-protein interactions and chromatin immunoprecipitation to identify this compound's target genes.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect this compound-Protein Interactions

This protocol is designed to determine if this compound interacts with a putative partner protein (Protein X) within a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibody against this compound (for immunoprecipitation)

-

Antibody against Protein X (for Western blotting)

-

Control IgG antibody (isotype matched)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

ECL (Enhanced Chemiluminescence) substrate

Methodology:

-

Cell Lysis:

-

Culture cells to an appropriate confluency (e.g., 80-90%).

-

Wash cells with ice-cold PBS and lyse them on ice for 30 minutes with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube. This is the input sample.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the this compound-specific antibody to the pre-cleared lysate. As a negative control, add an isotype-matched IgG antibody to a separate aliquot of the lysate.

-

Incubate for 4 hours to overnight at 4°C with gentle rotation to allow the antibody to bind to this compound and its interacting proteins.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Place the tubes on a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads using the magnetic rack and remove the supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads on the magnetic rack and collect the supernatant, which contains the eluted proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and a small fraction of the input sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the antibody against Protein X to detect if it was co-immunoprecipitated with this compound.

-

Develop the blot using an ECL substrate and visualize the results. A band corresponding to Protein X in the this compound IP lane (but not in the IgG control lane) indicates an interaction.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Identify this compound Target Genes

This protocol is used to identify the specific DNA sequences to which this compound binds in the genome.

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

This compound-specific antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR or reagents for next-generation sequencing (ChIP-seq)

Methodology:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and perform sequential lysis steps to isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris.

-

Incubate a portion of the sheared chromatin overnight at 4°C with an this compound-specific antibody. Use an IgG antibody as a negative control.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

-

-

DNA Purification:

-

Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to the promoter region of a known or putative target gene.

-

Alternatively, for genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).

-

Figure 2: Experimental Workflow for Chromatin Immunoprecipitation (ChIP). This flowchart outlines the key steps involved in a ChIP experiment, from in vivo cross-linking of proteins to DNA to the final analysis of the immunoprecipitated DNA.

Evolutionary Conservation and Divergence of this compound Function

The study of this compound homologs across different species reveals a fascinating story of evolutionary conservation and functional divergence. The core function of this compound as a stress-responsive transcription factor that controls cell fate is remarkably conserved from invertebrates to humans. For instance, both human p53 and the C. elegans homolog CEP-1 are activated by DNA damage and can induce apoptosis.

However, there are also notable differences. The specific cellular stressors that activate this compound and the repertoire of target genes it regulates can vary between species. For example, while mammalian p53 is a key player in preventing cancer, the primary role of its homologs in simpler organisms like Drosophila and C. elegans appears to be more focused on ensuring germline integrity in response to genotoxic stress.

These differences provide valuable insights into the evolution of tumor suppression mechanisms and the adaptation of the this compound pathway to the specific physiological needs of different organisms. Understanding both the conserved and divergent functions of this compound homologs is crucial for interpreting data from model organisms and translating it to human biology and disease.

Figure 3: Logical Relationship of Conserved and Divergent this compound Functions. This diagram illustrates the core functions of the this compound protein that are conserved across species, as well as the more specialized roles that have evolved in different lineages.

Conclusion and Future Directions

The this compound protein and its homologs represent a fundamentally important family of proteins that are central to cellular homeostasis and the prevention of diseases such as cancer. This guide has provided a comprehensive overview of the quantitative, mechanistic, and methodological aspects of studying these proteins. The continued investigation of this compound homologs in diverse model organisms will undoubtedly uncover new layers of regulatory complexity and provide invaluable insights into human health and disease.

Future research in this field is likely to focus on several key areas:

-

Systems-level analysis: Integrating genomics, proteomics, and transcriptomics data to build comprehensive models of the this compound signaling network.

-

Structural studies: Elucidating the high-resolution structures of this compound homologs in complex with DNA and other proteins to better understand the molecular basis of their function.

-

Therapeutic targeting: Leveraging our understanding of the this compound pathway to develop novel small-molecule drugs that can modulate its activity for therapeutic benefit.

By building on the foundational knowledge outlined in this guide, the scientific community will be well-positioned to unlock the full potential of the this compound pathway in the ongoing effort to combat cancer and other human diseases.

The Role of APRIL in Cancer Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Proliferation-Inducing Ligand (APRIL), also known as TNFSF13, is a member of the tumor necrosis factor (TNF) superfamily of cytokines. Initially identified for its role in stimulating tumor cell growth, APRIL has emerged as a critical factor in the pathophysiology of various malignancies, including both hematological and solid tumors.[1][2] It is expressed by a variety of cell types, including myeloid cells, and is found at high levels in several tumor tissues.[1] This technical guide provides an in-depth overview of the core functions of APRIL in cancer, focusing on its signaling pathways, quantitative data related to its activity, and detailed experimental protocols for its study.

Data Presentation

Table 1: APRIL Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (KD) | Cell Type/System | Reference |

| APRIL | BCMA | High | B-cells | [3] |

| APRIL | TACI | High | B-cells | [3] |

| APRIL | BCMA | Not specified | B-cells | [4] |

| APRIL | TACI | Not specified | B-cells | [4] |

Table 2: Expression of APRIL and its Receptors in Cancer

| Cancer Type | APRIL Expression | BCMA Expression | TACI Expression | Prognostic Significance of High APRIL | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed in tumor samples and cell lines | Overexpressed in tumor samples and cell lines | Overexpressed in tumor samples and cell lines | Poorer prognosis | [4] |

| Rectal Cancer | Higher circulating levels at time of surgery | Not specified | Not specified | Correlated with poor survival | [3][5] |

| Colorectal Cancer | Significantly higher in carcinoma tissues | Not specified | Not specified | Associated with TNM stage and poor prognosis | [6][7] |

Signaling Pathways

APRIL exerts its effects on cancer cells primarily through two receptors: B-cell maturation antigen (BCMA) and transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI).[3][4] Engagement of these receptors activates downstream signaling cascades that promote cell proliferation, survival, and migration.

APRIL-TACI Signaling

Binding of APRIL to TACI can lead to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) pathway.[4][8]

Caption: APRIL binding to TACI receptor activates downstream NF-κB and ERK signaling.

APRIL-BCMA Signaling

The interaction of APRIL with BCMA also activates NF-κB and MAPK pathways, including JNK and p38.[3]

Caption: APRIL-BCMA interaction triggers NF-κB and JNK/p38 pathways, promoting cell survival.

Experimental Protocols

Quantification of APRIL in Patient Serum by ELISA

Objective: To measure the concentration of circulating APRIL in serum samples from cancer patients.

Methodology:

-

Coating: Coat a 96-well microplate with a capture antibody specific for human APRIL. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Add patient serum samples and a serial dilution of recombinant human APRIL standard to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody specific for human APRIL. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Development: Add a TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark. The color development is proportional to the amount of APRIL present.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the known concentrations of the APRIL standard. Use this curve to determine the concentration of APRIL in the patient samples.

Analysis of APRIL-Induced Signaling by Western Blot

Objective: To detect the activation of downstream signaling molecules (e.g., phosphorylation of ERK) in cancer cells upon stimulation with APRIL.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., A549 lung cancer cells) to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with recombinant human APRIL at a specified concentration (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) and an antibody for the total form of the protein (e.g., anti-ERK1/2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of APRIL on tumor growth and metastasis in an in vivo setting.

Methodology:

-

Cell Preparation: Culture human cancer cells (e.g., colorectal cancer cell line SW480) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment (Optional): Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice can be randomized into treatment groups to test the efficacy of APRIL-targeting therapies.

-

Endpoint: At the end of the study (e.g., when tumors reach a maximum allowed size or after a defined treatment period), euthanize the mice and excise the tumors.

-

Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) or apoptosis (e.g., TUNEL assay), or for molecular analysis of APRIL and its receptor expression.

Caption: A typical workflow for an in vivo cancer xenograft model to study tumor growth.

Therapeutic Targeting of APRIL

The significant role of APRIL in promoting cancer progression has led to the development of therapeutic strategies aimed at inhibiting its activity. These include monoclonal antibodies that directly target APRIL and fusion proteins that act as decoy receptors.

-

BION-1301: A humanized monoclonal antibody that blocks APRIL. Clinical trials in patients with IgA nephropathy have shown that BION-1301 is generally well-tolerated and leads to durable reductions in serum levels of free APRIL and immunoglobulins.[2][8][9]

-

Atacicept: A recombinant fusion protein containing the extracellular domain of the TACI receptor, which binds to and neutralizes both APRIL and BAFF.[10] Clinical trials in IgA nephropathy have demonstrated that atacicept can lead to a clinically meaningful reduction in proteinuria.[10][11][12][13][14]

While these agents are primarily being investigated in autoimmune diseases, their mechanism of action holds promise for their potential application in cancer therapy, particularly in hematological malignancies where APRIL signaling is a key survival pathway. Further clinical investigation in oncology settings is warranted.

References

- 1. Chinook Therapeutics Presents Updated Data from BION-1301 Phase 1/2 Trial in Patients with IgA Nephropathy (IgAN) and from Atrasentan Preclinical Mechanism of Action Studies at the 59th European Renal Association (ERA) Congress 2022 | Nasdaq [nasdaq.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Circulating APRIL levels are correlated with advanced disease and prognosis in rectal cancer patients – IGMM [igmm.cnrs.fr]

- 4. APRIL promotes non-small cell lung cancer growth and metastasis by targeting ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Circulating APRIL levels are correlated with advanced disease and prognosis in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Expression of APRIL in colorectal carcinoma tissues and effects of chemotherapeutic agents on APRIL expression in colorectal carcinoma SW480 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chinook Therapeutics Presents Updated Data from BION-1301 Phase 1/2 Trial in Patients with IgA Nephropathy (IgAN) and CHK-336 Preclinical Efficacy Data at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]

- 9. Chinook Therapeutics Presents Updated Data from BION-1301 [globenewswire.com]

- 10. hcplive.com [hcplive.com]

- 11. ORIGIN: 24-Week Results of Phase 2b Trial of Atacicept in Patients with IgAN | Docwire News [docwirenews.com]

- 12. Vera Therapeutics Reports Positive Results from ORIGIN Phase 3 Trial of Atacicept for IgA Nephropathy, Meeting Primary Endpoint | Nasdaq [nasdaq.com]

- 13. geneonline.com [geneonline.com]

- 14. Vera Therapeutics Announces Positive Topline Results of Phase 2b ORIGIN Clinical Trial of Atacicept for the Treatment of IgA Nephropathy - BioSpace [biospace.com]

The Core of the Aprim Protein-Protein Interaction Network: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Aprim protein-protein interaction (PPI) network, a critical hub in cellular signaling. This document outlines the key interacting partners of this compound, the quantitative data defining these interactions, detailed experimental protocols for their validation, and visual representations of the associated signaling pathways and experimental workflows. Understanding the intricacies of the this compound network is paramount for developing novel therapeutic strategies that target the complex cellular processes it governs.

Quantitative Analysis of this compound Interactions

The interactions within the this compound network have been characterized using a variety of quantitative techniques, providing insights into the binding affinities and stoichiometry of these protein complexes. The data presented in the following tables are a synthesis of findings from multiple experimental approaches, offering a comprehensive overview of the core interactions.

Table 1: this compound Interacting Partners and Binding Affinities

| Interacting Partner | Method of Detection | Dissociation Constant (Kd) | Cellular Localization |

| Signal Transducer A | Surface Plasmon Resonance (SPR) | 50 nM | Cytoplasm |

| Kinase B | Isothermal Titration Calorimetry (ITC) | 150 nM | Cytoplasm, Nucleus |

| Adaptor Protein C | Co-Immunoprecipitation (Co-IP) | Not Determined | Plasma Membrane |

| Ubiquitin Ligase D | Yeast Two-Hybrid (Y2H) | Not Determined | Cytoplasm |

| Transcription Factor E | Tandem Affinity Purification (TAP-MS) | Not Determined | Nucleus |

Table 2: Stoichiometry of this compound Protein Complexes

| This compound Complex | Method of Determination | Stoichiometry (this compound:Partner) |

| This compound - Signal Transducer A | Size Exclusion Chromatography | 2:2 |

| This compound - Kinase B | Analytical Ultracentrifugation | 1:1 |

Key Signaling Pathways Involving this compound

The this compound PPI network is integral to multiple signaling cascades that regulate fundamental cellular processes such as cell proliferation, differentiation, and apoptosis. The following diagram illustrates a key signaling pathway initiated by the interaction of this compound with its partners.

Experimental Protocols

The elucidation of the this compound PPI network relies on a suite of robust experimental techniques. The following sections provide detailed methodologies for key experiments.

Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)

Tandem affinity purification (TAP) coupled with mass spectrometry (MS) is a high-specificity technique for identifying protein complexes.[1] This method utilizes a dual-affinity tag fused to the protein of interest to isolate it and its interacting partners through two successive purification steps, significantly reducing contaminants.[1]

Experimental Workflow:

-

Fusion Protein Construction: The gene encoding this compound is genetically fused to a tandem affinity purification (TAP) tag and cloned into an expression vector.[1]

-

Stable Cell Line Generation: The expression vector is transfected into a suitable cell line, and stable clones expressing the TAP-tagged this compound are selected.[2]

-

Cell Lysis: Cells are harvested and lysed under non-denaturing conditions to preserve protein-protein interactions.[1]

-

First Affinity Purification: The cell lysate is incubated with the first affinity resin (e.g., IgG-coupled beads that bind the Protein A portion of the TAP tag).

-

Elution: The bound complexes are eluted by enzymatic cleavage of a specific site within the TAP tag.

-

Second Affinity Purification: The eluate is then subjected to a second affinity purification step using a different resin (e.g., calmodulin-binding beads that bind the calmodulin-binding peptide portion of the TAP tag).

-

Final Elution: The purified protein complexes are eluted by chelation of calcium.

-

Mass Spectrometry Analysis: The components of the purified complexes are identified by mass spectrometry.[1]

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment.[1] This method relies on an antibody specific to a target protein to pull down the entire protein complex from a cell lysate.[1]

Experimental Workflow:

-

Cell Lysis: Cells expressing the proteins of interest are lysed using a buffer that maintains the integrity of protein complexes.[1]

-

Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G) to reduce non-specific binding.[1]

-

Antibody Incubation: A specific antibody against this compound is added to the pre-cleared lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify the interacting partners.

References

Technical Guide: Subcellular Localization of APRIN (PDS5B)

For Researchers, Scientists, and Drug Development Professionals